Kermesic Acid
Overview
Description
It is the aglycone of carminic acid, which is the main component of true carmineThe chemical structure of kermesic acid was elucidated by Otto Dimroth in 1916 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kermesic acid can be synthesized through various chemical reactions. One method involves the acetylation-aided tautomerism of 6-chloro-2,5,8-trihydroxynaphtho-1,4-quinone, which does not undergo cycloaddition reactions. The 1,2-diacetate, 2-chloro-5,6-diacetoxy-8-hydroxynaphtho-1,4-quinone, formed by acetylation-aided tautomerism, adds (E)- and (Z)-3-alkoxycarbonyl-2,4-bis(trimethylsilyloxy)penta-1,3-diene to afford this compound after hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dried bodies of female kermes insects. The insects are collected, dried, and crushed to obtain the dye. This method has been used for thousands of years in Asia and Europe .
Chemical Reactions Analysis
Types of Reactions: Kermesic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and other anthraquinone derivatives .
Scientific Research Applications
Kermesic acid has a wide range of scientific research applications:
Chemistry: Used as a natural dye in the analysis of historic and prehistoric textiles.
Biology: Studied for its role as an animal metabolite and its interactions with other biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations as a natural colorant.
Industry: Utilized in the textile industry for dyeing fabrics such as silk, wool, and cotton.
Mechanism of Action
Kermesic acid is similar to other anthraquinone derivatives such as carminic acid and laccaic acids. These compounds share structural similarities and are also derived from scale insects. this compound is unique in its specific chemical structure and its historical significance as one of the oldest-known organic dyes .
Comparison with Similar Compounds
Carminic Acid: The main component of true carmine, also derived from scale insects.
Laccaic Acids: A group of anthraquinone derivatives obtained from the insect Kerria lacca.
Flavokermesic Acid: Another anthraquinone derivative closely related to this compound.
This compound’s unique properties and historical significance make it a compound of great interest in various scientific fields.
Properties
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-4-9-5(2-6(17)10(4)16(23)24)13(20)12-11(15(9)22)7(18)3-8(19)14(12)21/h2-3,17-19,21H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORMDKZEUMQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471199 | |
Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18499-92-8 | |
Record name | Kermesic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18499-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kermesic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018499928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KERMESIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A580G9V9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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